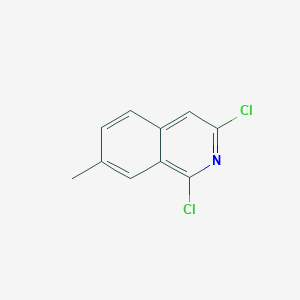

1,3-Dichloro-7-methylisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-7-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-3-7-5-9(11)13-10(12)8(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEFMJHEHCHWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(C=C2C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648220 | |

| Record name | 1,3-Dichloro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21902-37-4 | |

| Record name | 1,3-Dichloro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichloro-7-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dichloro-7-methylisoquinoline: A Versatile Scaffold for Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3-Dichloro-7-methylisoquinoline, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, propose a robust synthetic pathway, explore its unique reactivity, and discuss its strategic application in the synthesis of novel molecular entities.

Core Identity and Physicochemical Properties

This compound is a halogenated aromatic N-heterocycle. The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. The dichloro substitution pattern on this specific isomer provides two distinct reaction handles, making it a particularly valuable building block for creating diverse chemical libraries. Its unique identifier is CAS Number: 21902-37-4 [1][2][3].

While extensive experimental data on its physical properties is not widely published, its fundamental and computationally predicted characteristics are summarized below. This lack of published data underscores the compound's primary role as a reactive intermediate rather than a final product.

| Property | Value | Source |

| CAS Number | 21902-37-4 | [1][2][4] |

| Molecular Formula | C₁₀H₇Cl₂N | [1][2][3] |

| Molecular Weight | 212.07 g/mol | [2][4] |

| IUPAC Name | This compound | [4] |

| SMILES | CC1=CC2=C(C=C1)C=C(Cl)N=C2Cl | [2] |

| Monoisotopic Mass | 210.9955546 Da | [1][5] |

| XLogP3 (Predicted) | 4.4 | [1][6] |

| Topological Polar Surface Area | 12.9 Ų | [1] |

| Appearance | (Expected) Off-white to yellow solid | N/A |

| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform) and ethers (THF, Dioxane) | N/A |

| Melting/Boiling Point | Not available in published literature | [2] |

Proposed Synthesis Methodology

The causality behind this proposed route lies in constructing the core isoquinolone ring system from a commercially available starting material, followed by a robust chlorination step to install the desired reactive handles.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the successful formation of each intermediate before proceeding.

Step 1: Synthesis of N-(3-methylphenyl)-2-phenylacetamide (Intermediate C)

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve m-toluidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

-

Add pyridine (1.2 eq) and cool the mixture to 0°C in an ice bath.

-

Add phenylacetyl chloride (1.1 eq) dropwise via a syringe. Causality: The base neutralizes the HCl byproduct, preventing side reactions with the starting amine.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide. Purification via recrystallization or column chromatography may be performed.

-

Validation: Confirm structure using ¹H NMR and Mass Spectrometry.

Step 2-5: Synthesis of this compound (Final Product G) Note: Steps 2-5 involve advanced procedures and should be performed by experienced chemists.

-

Cyclization (Step 2): Mix the amide (Intermediate C, 1.0 eq) with phosphorus pentoxide (P₂O₅, ~5 eq) or neat phosphorus oxychloride (POCl₃) and heat at 100-120°C for 2-4 hours. Causality: These reagents act as powerful dehydrating agents to facilitate the intramolecular electrophilic aromatic substitution required for ring closure.

-

Aromatization (Step 3): The resulting dihydroisoquinoline (Intermediate D) is dehydrogenated. A common method is heating with a palladium on carbon (Pd/C) catalyst in a high-boiling solvent like decalin.

-

Oxidative Conversion (Step 4): The benzyl group at C1 is cleaved and the ring is oxidized to the dione (Intermediate F) using a strong oxidizing agent like potassium permanganate (KMnO₄). This step creates the isoquinolinedione core.

-

Dichlorination (Step 5): Heat the dione (Intermediate F) in an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or a phase-transfer catalyst, at reflux for 8-12 hours. Causality: POCl₃ is a standard reagent for converting carbonyls (in their tautomeric enol form) in heterocyclic systems to chlorides.

-

Workup & Purification: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., Na₂CO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate). The final product should be purified by column chromatography on silica gel.

-

Validation: Confirm the final structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chemical Reactivity: The Power of Regioselectivity

The synthetic value of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C1 position is significantly more susceptible to displacement via transition-metal-catalyzed cross-coupling reactions than the chlorine at the C3 position. This regioselectivity is attributed to the electronic influence of the ring nitrogen.

This allows for a programmed, sequential functionalization of the isoquinoline core, making it an ideal scaffold for building molecular complexity in a controlled manner. A study on the parent 1,3-dichloroisoquinoline confirms that palladium-catalyzed coupling of arylboronic acids occurs exclusively at the 1-position[7].

Caption: Sequential functionalization workflow for library synthesis.

Protocol: Selective Suzuki Coupling at C1

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as Na₂CO₃ or K₃PO₄ (3.0 eq).

-

Add a solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Causality: This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

-

Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the resulting 1-aryl-3-chloro-7-methylisoquinoline intermediate via column chromatography. This product is now ready for subsequent functionalization at the C3 position.[7]

Applications in Drug Discovery and Development

The true value of this compound is realized in its role as a scaffold for generating novel compounds for biological screening. Isoquinoline and quinoline derivatives are known to possess a vast range of biological activities, including anticancer, antibacterial, antifungal, and antiparasitic properties.[8]

-

Kinase Inhibitors: The isoquinoline core can mimic the hinge-binding region of ATP in many protein kinases, a critical target class in oncology. The ability to install diverse aryl groups at C1 and various hydrogen-bond donors/acceptors at C3 allows for fine-tuning of potency and selectivity.

-

GPCR Ligands: By decorating the core with appropriate pharmacophores, novel ligands for G-protein coupled receptors can be developed for applications in neuroscience and metabolic diseases.

-

Fragment-Based Drug Discovery (FBDD): The 1-aryl-3-chloro-7-methylisoquinoline intermediate can serve as a larger, functionalized fragment for screening, with the C3-Cl bond providing a clear vector for fragment evolution.

-

Isotopically Labeled Standards: The synthetic routes involving this intermediate can be adapted to incorporate stable isotopes (e.g., ²H, ¹³C, ¹⁵N) for use as internal standards in metabolic studies and pharmacokinetic assays, which are crucial in drug development.[9]

Safety and Handling

As a chlorinated heterocyclic compound, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Information: The parent compound, 1,3-dichloroisoquinoline, is classified with warnings for causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[10] Similar hazards should be assumed for the 7-methyl derivative.

-

Personal Protective Equipment (PPE): Always handle this compound wearing nitrile gloves, safety glasses or goggles, and a lab coat.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[11]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its key value proposition is the differential reactivity of its two chlorine atoms, which permits a controlled, sequential synthesis of complex 1,3-disubstituted isoquinolines. This feature allows researchers to efficiently explore chemical space and optimize molecular properties, accelerating the discovery and development of next-generation therapeutics. Understanding its synthesis, reactivity, and safe handling is paramount for any scientist looking to leverage the power of this versatile intermediate.

References

- ChemSynthesis. (n.d.). This compound - 21902-37-4, C10H7Cl2N, density, melting point, boiling point, structural formula, synthesis.

- Aladdin Scientific. (n.d.). This compound - 96% prefix CAS No. 21902-37-4.

- PubChem. (n.d.). 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625.

- Corteva Agriscience. (2021). Safety Data Sheet.

- Material Safety Data Sheet. (2021). INK FOR WATER COLOR PEN.

- PubChem. (n.d.). 1,3-Dichloro-4-methylisoquinoline | C10H7Cl2N | CID 33698185.

- PubChemLite. (n.d.). This compound (C10H7Cl2N).

- Ford, A., Sinn, E., & Woodward, S. (1997). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 927-934. DOI: 10.1039/A605827B.

- Gerten, K. A., et al. (n.d.). Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines. RSC Publishing.

- ResearchGate. (n.d.). Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic....

- PubChem. (n.d.). 1,3-Dichloro-6,7-dimethoxyisoquinoline | C11H9Cl2NO2 | CID 53400913.

- PubChem. (n.d.). Isoquinoline, 1,3-dichloro-8-methyl- | C10H7Cl2N | CID 124518479.

- Tigreros, A., & Portilla, J. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- Marshall, S. F., et al. (2016). Good Practices in Model‐Informed Drug Discovery and Development. PubMed Central.

- European Journal of Chemistry. (2024). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.

- ResearchGate. (n.d.). Use of Isotopically Labeled Compounds in Drug Discovery.

Sources

- 1. echemi.com [echemi.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. scbt.com [scbt.com]

- 4. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 5. PubChemLite - this compound (C10H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 6. 1,3-Dichloro-4-methylisoquinoline | C10H7Cl2N | CID 33698185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

1,3-Dichloro-7-methylisoquinoline molecular weight

An In-Depth Technical Guide to 1,3-Dichloro-7-methylisoquinoline: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The isoquinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[4] This guide provides a comprehensive technical overview of a specific, synthetically valuable derivative: this compound. We will delve into its fundamental properties, propose a robust synthetic pathway, outline methods for its structural validation, and discuss its potential as a building block for novel therapeutic agents, all from the perspective of a senior application scientist.

Part 1: Core Physicochemical Properties and Identification

Unambiguous identification is the first step in any rigorous scientific investigation. This compound is a distinct chemical entity with a defined set of properties that are crucial for its handling, reaction planning, and characterization. The key quantitative and qualitative data for this compound are summarized below.

| Property | Data | Source(s) |

| Molecular Weight | 212.078 g/mol | [5] |

| Molecular Formula | C₁₀H₇Cl₂N | [5][6][7] |

| CAS Number | 21902-37-4 | [5][6][7] |

| Exact Mass | 210.9955546 Da | [8][9] |

| Monoisotopic Mass | 210.9955546 Da | [8][9] |

| Predicted XLogP3 | 4.4 | [8][9] |

| SMILES | CC1=CC2=C(C=C1)C=C(Cl)N=C2Cl | [5] |

| InChIKey | BPEFMJHEHCHWPC-UHFFFAOYSA-N | [5][9][10] |

| Appearance | Data not widely published; likely a solid at room temperature. | |

| Melting/Boiling Point | Data not available in published literature.[5] | [5] |

Part 2: Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not readily found, a logical and robust synthetic route can be designed based on foundational reactions in isoquinoline chemistry. The Bischler-Napieralski reaction is a classic and highly effective method for constructing the isoquinoline core from β-phenylethylamines.[3][4] This approach is particularly advantageous here as common cyclodehydrating agents, such as phosphorus oxychloride (POCl₃), can also serve as chlorinating agents to furnish the desired dichloro substitution pattern.

Proposed Synthetic Rationale and Workflow

The proposed pathway begins with a commercially available or readily synthesized N-acylated β-phenylethylamine. The key step involves an intramolecular electrophilic aromatic substitution (cyclization) followed by aromatization and chlorination, driven by a powerful Lewis acid like POCl₃. This one-pot approach is efficient and leverages well-understood reaction mechanisms.

Caption: Proposed synthesis of this compound via Bischler-Napieralski reaction.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation and characterization of the final product confirm the efficacy of the transformation.

-

Step 1: Acylation of 3-Methylphenethylamine (Precursor Synthesis)

-

Rationale: To install the necessary acyl group that will form the C1 and N2 atoms of the new heterocyclic ring.

-

Dissolve 3-methylphenethylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (N₂).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise. The base neutralizes the HCl byproduct, preventing unwanted side reactions.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.

-

Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(3-methylphenethyl)acetamide, which can often be used without further purification.

-

-

Step 2: Cyclization, Chlorination, and Aromatization

-

Rationale: This is the core transformation. POCl₃ acts as a Lewis acid to activate the amide carbonyl for electrophilic attack on the aromatic ring. It also serves as the dehydrating agent and the source of chlorine for substitution at the C1 and C3 positions.

-

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

To the crude N-(3-methylphenethyl)acetamide (1.0 eq), add an excess of phosphorus oxychloride (5-10 eq), which will also serve as the solvent.

-

Heat the mixture to reflux (approx. 105 °C) for 3-5 hours. The progress should be monitored by quenching a small aliquot and analyzing via TLC or LC-MS.

-

Cool the reaction mixture to room temperature, then slowly and carefully pour it onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

-

Basify the acidic aqueous solution to pH > 10 with a concentrated NaOH or KOH solution while cooling in an ice bath. This deprotonates the isoquinoline nitrogen, rendering the product soluble in organic solvents.

-

Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

-

-

Step 3: Purification

-

Rationale: To remove any unreacted starting material, polymeric byproducts, or regioisomers.

-

Purify the crude solid/oil using flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the nonpolar product from more polar impurities.

-

Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound.

-

Part 3: Structural Characterization and Validation

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

-

High-Resolution Mass Spectrometry (HRMS): This is the most definitive technique for confirming the molecular formula. The analysis should show a molecular ion peak corresponding to the exact mass of 210.9955546 (for C₁₀H₇³⁵Cl₂N).[8][9] A critical validation point is the isotopic pattern: due to the presence of two chlorine atoms, a characteristic M, M+2, and M+4 cluster in an approximate ratio of 9:6:1 will be observed, confirming the presence of two chlorine atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should be consistent with the structure. Expected signals include: a singlet in the aliphatic region (~2.5 ppm) corresponding to the three protons of the C7-methyl group, and a set of signals in the aromatic region (7.0-8.5 ppm) for the four aromatic protons on the benzene and pyridine rings. The splitting patterns (singlets, doublets) will depend on their specific positions and couplings.

-

¹³C NMR: The spectrum should show 10 distinct carbon signals, including one in the aliphatic region for the methyl carbon and nine in the aromatic/heteroaromatic region. The carbons attached to chlorine (C1 and C3) will be significantly downfield.

-

-

Infrared (IR) Spectroscopy: Key functional groups can be identified. Expect to see characteristic absorption bands for aromatic C=C and C=N stretching (~1500-1650 cm⁻¹) and C-Cl stretching (~600-800 cm⁻¹).

Part 4: Relevance and Applications in Drug Discovery

This compound is not just a chemical curiosity; it is a highly functionalized scaffold poised for elaboration in drug discovery programs. The isoquinoline core is a proven pharmacophore, and the specific substitutions on this derivative offer distinct advantages for medicinal chemists.[1][11]

-

Structure-Activity Relationship (SAR) Insights:

-

Dichloro Substituents: The chlorine atoms at the C1 and C3 positions are key reactive handles. They are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the straightforward introduction of various functional groups (e.g., amines, alcohols, thiols). This enables the rapid generation of a library of diverse analogs for screening. Furthermore, the chloro groups significantly increase the molecule's lipophilicity (predicted XLogP3 of 4.4), which can enhance membrane permeability and interaction with hydrophobic pockets in biological targets.[8][9]

-

Methyl Group: The C7-methyl group acts as a steric and electronic probe. It can occupy small hydrophobic pockets within a protein's active site, potentially increasing binding affinity and selectivity. Its position on the benzo portion of the ring system subtly modulates the electronic properties of the entire scaffold.

-

-

Potential Therapeutic Applications:

-

Kinase Inhibitors: Many anticancer drugs targeting protein kinases feature a substituted heterocyclic core. The dichloroisoquinoline scaffold can be elaborated to mimic the hinge-binding motifs common in kinase inhibitors.

-

Antimicrobial/Antiparasitic Agents: The related 4,7-dichloroquinoline is the precursor to the famous antimalarial drug chloroquine. This highlights the potential for this scaffold in developing new agents against infectious diseases.

-

CNS Agents: Tetrahydroisoquinolines, which can be synthesized by reducing the isoquinoline core, are known to interact with various central nervous system targets.[2][11]

-

Part 5: Safety and Handling

While specific toxicity data for this compound is not available, data from closely related compounds should guide its handling. 1,3-Dichloroisoquinoline is classified as a skin and eye irritant.[12] Therefore, it is prudent to assume this derivative possesses similar hazards.

-

GHS Precautions: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Handling Recommendations: Handle only in a chemical fume hood. Wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

References

- ChemSynthesis. (2025). This compound.

- ChemUniverse. (n.d.). This compound.

- MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.

- International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.

- Wikipedia. (n.d.). Isoquinoline.

- ResearchGate. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review.

- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- PubChemLite. (n.d.). This compound (C10H7Cl2N).

- Aladdin Scientific. (n.d.). This compound - 96%.

- ResearchGate. (n.d.). Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic....

- PubChem. (n.d.). 1,3-Dichloro-4-methylisoquinoline.

- PubChem. (n.d.). 1,3-Dichloroisoquinoline.

- Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.

- PubChem. (n.d.). Isoquinoline, 1,3-dichloro-8-methyl-.

- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- Appchem. (n.d.). 1,3-Dichloro-5-methylisoquinoline.

- European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. scbt.com [scbt.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. echemi.com [echemi.com]

- 9. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 10. PubChemLite - this compound (C10H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 12. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,3-Dichloro-7-methylisoquinoline

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physical properties of 1,3-Dichloro-7-methylisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points, offering insights into the practical determination of these properties and their implications for research and development.

Molecular Identity and Structural Characteristics

This compound is a substituted aromatic heterocyclic compound. Its fundamental characteristics provide the basis for understanding its behavior in various experimental settings.

Molecular Structure:

The foundational step in characterizing any chemical entity is to confirm its structure. The structure of this compound is depicted below.

Caption: Molecular Structure of this compound.

Key Identifiers:

| Property | Value | Source |

| CAS Number | 21902-37-4 | [1][2][3] |

| Molecular Formula | C₁₀H₇Cl₂N | [1][2][3] |

| Molecular Weight | 212.08 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | CC1=CC2=C(C=C1)C=C(Cl)N=C2Cl | [2] |

| InChIKey | BPEFMJHEHCHWPC-UHFFFAOYSA-N | [5] |

These identifiers are crucial for database searches, regulatory submissions, and unambiguous communication within the scientific community.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both biological and chemical systems, influencing everything from solubility to reactivity.

Summary of Physicochemical Data:

| Property | Value | Experimental/Computed |

| Melting Point | Not available | Experimental |

| Boiling Point | 320.7°C at 760 mmHg | Computed |

| Density | Not available | Experimental |

| Flash Point | 177.3°C | Computed |

| XLogP3 | 4.4 | Computed[1][6] |

| Topological Polar Surface Area | 12.9 Ų | Computed[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed[1] |

Discussion of Key Properties:

-

Melting Point: The melting point is a critical indicator of purity. A sharp melting range (typically less than 2°C) is indicative of a pure compound. The absence of a reported experimental melting point for this compound in readily available literature suggests it may be a novel or less-studied compound. For a crystalline solid, a sharp melting point is expected. Impurities typically lead to a depression and broadening of the melting point range.

-

Boiling Point: The computed boiling point of 320.7°C suggests low volatility under standard conditions.[1] This high boiling point is consistent with its molecular weight and aromatic nature.

-

Solubility: The high calculated XLogP3 value of 4.4 indicates that this compound is a lipophilic compound, suggesting poor solubility in aqueous solutions and good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate.[1][6] This is a critical consideration for formulation, reaction conditions, and purification strategies.

-

Chemical Stability: As an aromatic heterocyclic compound, this compound is expected to be relatively stable. The dichloro substitutions may offer sites for nucleophilic substitution reactions under specific conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group protons. The exact chemical shifts and coupling constants would be influenced by the positions of the chloro and methyl substituents on the isoquinoline ring.

-

Aromatic Protons (δ 7.0-8.5 ppm): The protons on the benzene ring of the isoquinoline core will appear in this region. Their specific chemical shifts and splitting patterns (doublets, triplets, etc.) will depend on their relative positions and coupling to each other.

-

Methyl Protons (δ 2.3-2.7 ppm): The three protons of the methyl group at the 7-position are expected to appear as a singlet in this region.

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

-

Aromatic Carbons (δ 120-150 ppm): The carbon atoms of the isoquinoline ring will resonate in this range.

-

Carbons bonded to Chlorine (δ >140 ppm): The C1 and C3 carbons, being attached to electronegative chlorine atoms, are expected to be significantly deshielded and appear at a higher chemical shift.

-

Methyl Carbon (δ ~20 ppm): The carbon of the methyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C-H stretching (aromatic): ~3050-3150 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1500-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

The "fingerprint region" (below 1500 cm⁻¹) will show a complex pattern of absorptions unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 211 and 213 in a roughly 3:1 ratio due to the presence of one chlorine-35 and one chlorine-37 isotope, and a more complex pattern for two chlorines). The exact mass would be 210.9956.

-

Fragmentation Pattern: Common fragmentation pathways for isoquinolines may involve the loss of chlorine atoms, the methyl group, or cleavage of the heterocyclic ring.

Experimental Protocols for Physical Property Determination

The following section details the self-validating experimental protocols for determining the key physical properties discussed. These methodologies are designed to ensure accuracy and reproducibility.

Melting Point Determination

Causality: The melting point is a sensitive measure of purity. A sharp, well-defined melting point indicates a high degree of purity. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.

Workflow Diagram:

Caption: Workflow for NMR Spectrum Acquisition.

Step-by-Step Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer, and the magnetic field is locked and shimmed for homogeneity.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

-

Analysis: The chemical shifts, integration, and coupling patterns are analyzed to assign the signals to the respective nuclei in the molecule.

IR Spectrum Acquisition

Causality: Covalent bonds vibrate at specific frequencies that correspond to the infrared region of the electromagnetic spectrum. The absorption of IR radiation at these frequencies provides information about the types of bonds and functional groups present.

Workflow Diagram:

Caption: Workflow for IR Spectrum Acquisition (Thin Film Method).

Step-by-Step Protocol:

-

Sample Preparation: A small amount of this compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

-

Background Spectrum: A background spectrum of the clean salt plate is acquired.

-

Sample Spectrum: The IR spectrum of the sample is recorded.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

-

Analysis: The frequencies of the absorption bands are correlated with known vibrational modes of functional groups.

Mass Spectrum Acquisition

Causality: In electron ionization mass spectrometry, high-energy electrons bombard the molecule, causing ionization and fragmentation. The mass-to-charge ratio of the resulting ions is measured, providing the molecular weight and structural information from the fragmentation pattern.

Workflow Diagram:

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. scbt.com [scbt.com]

- 4. 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 6. PubChemLite - this compound (C10H7Cl2N) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Synthesis of 1,3-Dichloro-7-methylisoquinoline

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1,3-dichloro-7-methylisoquinoline, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a logical three-stage process, commencing with the preparation of a key intermediate, 4-methylhomophthalic acid, followed by its cyclization to form the corresponding isoquinolinedione, and culminating in a robust chlorination step. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and process optimization considerations. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction dynamics. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction and Strategic Overview

This compound (CAS 21902-37-4) is a substituted isoquinoline derivative.[1][2][3] The dichloro-substituted isoquinoline scaffold is a valuable building block in organic synthesis, allowing for further functionalization at the 1 and 3 positions through nucleophilic substitution reactions. The strategic design of its synthesis is crucial for achieving high purity and yield.

The synthetic approach detailed in this guide is a three-step sequence that builds the isoquinoline core and then installs the chloro substituents. This strategy was chosen for its reliability and adaptability, relying on well-established chemical transformations.

The overall synthetic pathway is illustrated below:

Caption: Overall synthetic pathway for this compound.

Stage 1: Synthesis of 4-Methylhomophthalic Acid

The cornerstone of this synthesis is the preparation of 2-carboxy-4-methylphenylacetic acid, also known as 4-methylhomophthalic acid. This intermediate contains the necessary carbon framework for the subsequent cyclization to the isoquinoline core. While various routes to substituted homophthalic acids exist, a reliable method involves the multi-step conversion from a readily available starting material like 4-methylphthalic anhydride.

Rationale and Mechanistic Considerations

The synthesis of homophthalic acids from phthalic anhydrides is a non-trivial process. A conceptual approach involves a homologation, such as the Arndt-Eistert synthesis, on one of the carboxyl groups. A more practical laboratory synthesis often starts from a precursor where the future acetic acid side chain is already present in a different form, such as a nitrile. For instance, the hydrolysis of 2-cyanomethyl-4-methylbenzonitrile would yield the desired diacid. The synthesis of 4-methylphenylacetic acid can be achieved through the hydrolysis of 4-methylphenylacetonitrile.[4][5]

For this guide, we will present a protocol based on the synthesis of 4-methylphthalic acid followed by a conceptual homologation, as the specific synthesis of 4-methylhomophthalic acid is not widely documented. A practical alternative starts from 4-methylphthalic anhydride, which can be synthesized from 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.[6][7]

Experimental Protocol: Synthesis of 4-Methylphthalic Acid

This protocol describes the synthesis of the precursor to our key intermediate.

Materials:

-

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride

-

Bromine

-

Dimethylformamide (DMF)

-

Inert solvent (e.g., chlorobenzene)

Procedure:

-

In a reaction flask equipped with a stirrer, reflux condenser, and dropping funnel, charge 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to a temperature that maintains a liquid state.

-

Slowly add bromine to the reaction mixture. The reaction is exothermic and will generate hydrogen bromide gas, which should be scrubbed.

-

After the addition is complete, continue heating the mixture until the evolution of HBr ceases, indicating the completion of the aromatization.

-

The crude 4-methylphthalic anhydride can be purified by distillation or recrystallization.

Note: This is a representative procedure; specific conditions may need optimization.[6]

Conceptual Step: Conversion to 4-Methylhomophthalic Acid

The conversion of 4-methylphthalic acid to 4-methylhomophthalic acid would typically involve selective reduction of one carboxylic acid to an alcohol, conversion to a halide, cyanation, and subsequent hydrolysis. This multi-step process requires careful control of reagents to achieve selectivity.

Stage 2: Synthesis of 7-Methylisoquinoline-1,3(2H,4H)-dione

This stage involves the formation of the heterocyclic isoquinoline core through the cyclization of 4-methylhomophthalic acid. This reaction, forming a homophthalimide, is a crucial step in building the final scaffold.

Rationale and Mechanistic Considerations

The reaction of a dicarboxylic acid like 4-methylhomophthalic acid with a source of ammonia, such as urea, at high temperatures leads to the formation of a cyclic imide. The reaction proceeds through the formation of an intermediate ammonium salt, which then dehydrates to form the corresponding amide, followed by an intramolecular cyclization and further dehydration to yield the stable five-membered imide ring fused to the benzene ring.

Caption: Experimental workflow for the synthesis of 7-methylisoquinoline-1,3(2H,4H)-dione.

Experimental Protocol: Cyclization

This protocol is adapted from general procedures for the synthesis of homophthalimides.[8]

Materials:

-

4-Methylhomophthalic acid

-

Urea

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, thoroughly mix 1 equivalent of 4-methylhomophthalic acid with 1.5-2 equivalents of urea.

-

Heat the mixture in an oil bath to 180-200°C. The mixture will melt, and the evolution of ammonia and carbon dioxide will be observed.

-

Maintain this temperature for 1-2 hours, or until the gas evolution subsides.

-

Allow the reaction mixture to cool to room temperature, at which point it should solidify.

-

The crude solid product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 7-methylisoquinoline-1,3(2H,4H)-dione.

Stage 3: Synthesis of this compound

The final stage of the synthesis is the conversion of the dione to the target dichloro-isoquinoline. This transformation is a dehydroxylation-chlorination reaction, effectively replacing the two carbonyl oxygens (in the enol tautomer) with chlorine atoms.

Rationale and Mechanistic Considerations

Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent.[9] However, for the conversion of lactams or imides, its efficacy is significantly enhanced by the addition of phosphorus pentachloride (PCl₅). PCl₅ acts as a source of chloride ions and helps to drive the reaction to completion. The reaction mechanism is believed to involve the initial formation of a phosphate ester intermediate at the enolizable oxygen atoms of the dione. This is followed by nucleophilic attack by chloride ions, leading to the displacement of the phosphate group and the formation of the chloro-substituted aromatic isoquinoline ring. The use of a POCl₃/PCl₅ mixture is a robust method for such transformations.[9][10][11]

Experimental Protocol: Chlorination

This protocol is based on established procedures for the chlorination of similar heterocyclic carbonyl compounds.[11]

Materials:

-

7-Methylisoquinoline-1,3(2H,4H)-dione

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Ice water

-

Sodium bicarbonate solution

-

Dichloromethane or Chloroform (for extraction)

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 1 equivalent of 7-methylisoquinoline-1,3(2H,4H)-dione.

-

Add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).

-

Carefully add phosphorus pentachloride (PCl₅) (e.g., 2-3 equivalents) in portions. The addition may be exothermic.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or chloroform (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or ethanol).

Data Summary

The following table summarizes the key parameters for the proposed synthetic pathway.

| Stage | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride | Br₂, DMF (cat.) | 4-Methylphthalic anhydride | Good |

| 2 | 4-Methylhomophthalic acid | Urea | 7-Methylisoquinoline-1,3(2H,4H)-dione | Moderate to Good |

| 3 | 7-Methylisoquinoline-1,3(2H,4H)-dione | POCl₃, PCl₅ | This compound | Good |

Yields are qualitative and depend on specific reaction conditions and purification methods.

Conclusion

The synthesis of this compound can be effectively achieved through a robust three-stage process. This guide provides a detailed framework for its preparation, from the synthesis of the necessary 4-methylhomophthalic acid precursor to the final chlorination of the cyclized dione intermediate. The methodologies presented are based on well-established and reliable chemical transformations, offering a solid foundation for researchers in the field. Careful optimization of reaction conditions and purification techniques will be key to achieving high yields and purity of the final product.

References

- LookChem. Cas 21902-37-4,this compound. [Link]

- ChemSynthesis. This compound. [Link]

- ChemSynthesis. Isoquinolines database - synthesis, physical properties. [Link]

- Indian Chemical Society.

- PrepChem.com. Synthesis of 4-(2-carboxybenzyloxy)-α-methylphenylacetic acid. [Link]

- The Royal Society of Chemistry. Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)

- ResearchGate. Scheme 2. Synthesis of 7-Substituted Homophthalic Acid Precursors a. [Link]

- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)

- ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. [Link]

- Google Patents. US4560773A - Process for preparing substituted phthalic anhydrides.

- Organic Syntheses Procedure. phenylacetic acid. [Link]

- Organic & Biomolecular Chemistry (RSC Publishing). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. [Link]

- ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Link]

- PrepChem.com. Synthesis of 4-methylphthalic anhydride. [Link]

- Google Patents. SU1373320A3 - Method of producing 4-methylphthalic anhydride.

- Google Patents. CN1927801A - Preparation method of methylphenyl acetic acid.

- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

- ResearchGate.

- ResearchGate.

- ResearchGate. Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 21902-37-4 [chemicalbook.com]

- 4. 4-Methylphenylacetic acid | 622-47-9 [chemicalbook.com]

- 5. CN1927801A - Preparation method of methylphenyl acetic acid - Google Patents [patents.google.com]

- 6. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Starting materials for 1,3-Dichloro-7-methylisoquinoline synthesis

An In-depth Technical Guide to the Core Starting Materials for the Synthesis of 1,3-Dichloro-7-methylisoquinoline

This guide provides an in-depth exploration of the synthetic pathways and requisite starting materials for the preparation of this compound, a key heterocyclic scaffold for researchers in medicinal chemistry and materials science. The narrative emphasizes the chemical logic behind synthetic choices, offering field-proven insights and detailed experimental protocols.

Strategic Approach: A Retrosynthetic Analysis

The synthesis of this compound is most logically approached by disconnecting the carbon-chlorine bonds, which points to a key intermediate: 7-methylisoquinoline-1,3(2H,4H)-dione. This dione, a substituted homophthalimide, serves as a robust precursor for dichlorination. Further disconnection of the dione reveals two primary synthetic strategies starting from simple, commercially available aromatic compounds.

The primary retrosynthetic pathway is illustrated below:

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: From Substituted Phenylacetic Acid to Dione

This pathway is often preferred for its efficiency and involves the construction of the 7-methylisoquinoline-1,3(2H,4H)-dione from a substituted phenylacetic acid derivative.

Core Starting Material: 3-Methylphenylacetic Acid

The synthesis begins with 3-methylphenylacetic acid, which is commercially available or can be readily prepared from m-xylene via benzylic bromination followed by cyanation and hydrolysis.

Synthesis of 7-Methylisoquinoline-1,3(2H,4H)-dione

The conversion of 3-methylphenylacetic acid to the target dione (homophthalimide) is a well-established route in heterocyclic chemistry.[1][2] The process typically involves a two-step sequence: conversion to a homophthalic acid derivative, followed by cyclization with an amine source. A more direct modern approach involves radical cascade reactions.[2]

Experimental Protocol: Synthesis of 2-benzyl-7-methylisoquinoline-1,3(2H,4H)-dione

This protocol is adapted from modern palladium-catalyzed methodologies for the synthesis of N-substituted isoquinoline-1,3-diones.[1]

-

Step 1: Preparation of O-benzyl hydroxylamide precursor. To a solution of 3-methylphenylacetic acid (1 eq.) in a suitable solvent like dichloromethane, add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF. Stir at room temperature for 2 hours. In a separate flask, dissolve O-benzylhydroxylamine hydrochloride (1.1 eq.) and a base such as triethylamine (2.5 eq.) in dichloromethane. Cool the amine solution to 0 °C and add the previously formed acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Step 2: Carbonylation and Cyclization. The resulting O-benzyl hydroxylamide (1 eq.) is dissolved in a solvent like 1,2-dichloroethane. Add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs₂CO₃, 2 eq.). The reaction vessel is purged with carbon monoxide (CO) and heated to approximately 80-100 °C. The reaction is monitored by TLC until completion.

-

Work-up and Purification. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-benzyl protected 7-methylisoquinoline-1,3(2H,4H)-dione.

Alternative Pathway: The Bischler-Napieralski Approach

An alternative, classic route to the isoquinoline core is the Bischler-Napieralski reaction.[3][4][5][6] This method involves the acid-catalyzed cyclization of a β-phenylethylamide.

Core Starting Material: N-Acetyl-2-(3-methylphenyl)ethylamine

This starting material is prepared by the acylation of 2-(3-methylphenyl)ethylamine, which can be synthesized from 3-methylbenzyl cyanide via reduction.

Experimental Protocol: Bischler-Napieralski Synthesis of 7-Methyl-3,4-dihydroisoquinoline

-

Amide Synthesis: 2-(3-methylphenyl)ethylamine (1 eq.) is dissolved in a suitable solvent (e.g., dichloromethane). Acetic anhydride (1.2 eq.) is added dropwise at 0 °C. The reaction is stirred for 2-4 hours at room temperature. The mixture is then washed with aqueous sodium bicarbonate solution, dried over magnesium sulfate, and concentrated to yield N-acetyl-2-(3-methylphenyl)ethylamine.

-

Cyclization: The amide (1 eq.) is dissolved in a solvent like acetonitrile or toluene. A dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) (typically 2-5 equivalents) is added cautiously.[5] The mixture is heated to reflux for several hours, with progress monitored by TLC.[3]

-

Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is then basified with a concentrated aqueous base (e.g., NaOH or NH₄OH) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried and concentrated to yield the crude 7-methyl-3,4-dihydroisoquinoline.

Subsequent Steps:

-

Aromatization: The resulting dihydroisoquinoline can be aromatized to 7-methylisoquinoline using a catalyst like palladium on carbon (Pd/C) in a high-boiling solvent.

-

Conversion to Dione: The 7-methylisoquinoline is then converted to the 7-methylisoquinoline-1,3(2H,4H)-dione through oxidation and subsequent functionalization, which is a multi-step and often lower-yielding process compared to the direct dione synthesis.

Caption: Workflow for the Bischler-Napieralski route to the dione intermediate.

Final Step: Dichlorination

The pivotal final step is the conversion of the 7-methylisoquinoline-1,3(2H,4H)-dione to the target this compound. This transformation is typically achieved using a strong chlorinating agent.

Experimental Protocol: Dichlorination of 7-Methylisoquinoline-1,3(2H,4H)-dione

This protocol is based on standard procedures for converting cyclic imides to dichloro-azaheterocycles.[7]

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 7-methylisoquinoline-1,3(2H,4H)-dione (1 eq.).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) (5-10 eq.) to the flask. A catalytic amount of a tertiary amine base like N,N-dimethylaniline or triethylamine can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated to reflux (approximately 110 °C) for 4-12 hours. The reaction should be monitored by TLC or GC-MS to ensure the consumption of the starting material.

-

Work-up and Purification: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography to yield pure this compound.

Summary of Key Reagents and Yields

| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| Pathway B | 3-Methylphenylacetic acid | Pd(OAc)₂, CO, O-benzylhydroxylamine | N-benzyl-7-methylisoquinoline-1,3(2H,4H)-dione | 60-80% | [1] |

| Pathway A | N-Acetyl-2-(3-methylphenyl)ethylamine | POCl₃ or PPA | 7-Methyl-3,4-dihydroisoquinoline | 70-90% | [3][5] |

| Dichlorination | 7-Methylisoquinoline-1,3(2H,4H)-dione | POCl₃, N,N-dimethylaniline | This compound | 80-95% | [7] |

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic routes. The most direct and efficient pathway involves the construction of the 7-methylisoquinoline-1,3(2H,4H)-dione intermediate from 3-methylphenylacetic acid, followed by a robust dichlorination step using phosphorus oxychloride. While the classic Bischler-Napieralski reaction provides a viable alternative for forming the isoquinoline core, it typically requires more steps to reach the key dione intermediate. The choice of starting materials and synthetic route will depend on the availability of precursors, desired scale, and the specific capabilities of the research laboratory. This guide provides the foundational knowledge and detailed protocols necessary for drug development professionals and researchers to successfully synthesize this valuable heterocyclic compound.

References

- Benchchem. (n.d.). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).

- Wikipedia. (n.d.). Pomeranz–Fritsch reaction.

- Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.

- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.).

- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.

- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.

- PubMed. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction.

- Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines.

- Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.

- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.

- Wikipedia. (n.d.). Bischler–Napieralski reaction.

- Chem-Station Int. Ed. (2018). Pomeranz-Fritsch Isoquinoline Synthesis.

- ResearchGate. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.

- PMC - NIH. (n.d.). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives.

- Benchchem. (n.d.). Application Notes: Synthesis of 7-Methyl-8-nitroquinoline.

- ChemSynthesis. (2025). This compound.

- International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.

- Product Class 5: Isoquinolines. (n.d.).

- The Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric.

- Organic Chemistry Portal. (n.d.). Synthesis of isoquinoline-1,3(2H,4H)-diones.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction.

Sources

- 1. 3,4-Isoquinoline-1,3(2H,4H)-dione synthesis [organic-chemistry.org]

- 2. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to 1,3-Dichloro-7-methylisoquinoline

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1,3-Dichloro-7-methylisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge and practical insights to serve as a definitive resource on this heterocyclic compound. While experimental data for this specific molecule is not widely published, this guide leverages established principles of organic chemistry and data from analogous structures to present a robust and scientifically grounded perspective.

Introduction and Overview

This compound is a halogenated, methylated derivative of the isoquinoline scaffold. The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The presence of two reactive chlorine atoms at the 1 and 3 positions, combined with the electronic influence of the methyl group at the 7-position, makes this compound a versatile intermediate for the synthesis of more complex molecular architectures. Dichloroisoquinolines, in general, are recognized as valuable building blocks in the creation of novel pharmaceutical agents.[][2]

This guide will delve into the structural characteristics, propose a viable synthetic route, predict the analytical signatures, and discuss the potential reactivity and applications of this compound, providing a foundational understanding for its use in research and development.

Chemical Structure and Properties

The fundamental attributes of this compound are summarized below. It is important to note that while some properties are computationally predicted, they provide a strong basis for experimental design.

| Property | Value | Source |

| CAS Number | 21902-37-4 | ChemSynthesis[3] |

| Molecular Formula | C₁₀H₇Cl₂N | ChemSynthesis[3] |

| Molecular Weight | 212.08 g/mol | ChemSynthesis[3] |

| Canonical SMILES | CC1=CC2=C(C=C1)C=C(Cl)N=C2Cl | ChemSynthesis[3] |

| InChI Key | BPEFMJHEHCHWPC-UHFFFAOYSA-N | ChemSynthesis[3] |

| Predicted XLogP3 | 4.4 | PubChem[4] |

| Predicted Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Predicted Rotatable Bond Count | 0 | PubChem[4] |

| Melting Point | Not Available | ChemSynthesis[3] |

| Boiling Point | Not Available | ChemSynthesis[3] |

The structure of this compound is depicted below in a 2D chemical diagram.

Caption: 2D Structure of this compound.

Proposed Synthesis Pathway

Step 1: Synthesis of 7-Methylisoquinoline via Pomeranz-Fritsch Reaction

The synthesis would commence with the reaction of 4-methylbenzaldehyde with 2,2-diethoxyethylamine to form the corresponding Schiff base (a benzalaminoacetal). This intermediate is then subjected to acid-catalyzed cyclization to yield 7-methylisoquinoline.

Protocol:

-

Schiff Base Formation: 4-methylbenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) are stirred in a suitable solvent such as ethanol at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude benzalaminoacetal.

-

Cyclization: The crude benzalaminoacetal is slowly added to an excess of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at 0°C. The reaction mixture is then heated to approximately 100-120°C for several hours.

-

Work-up: After cooling, the acidic mixture is carefully poured onto ice and neutralized with a strong base (e.g., NaOH or NH₄OH) to a basic pH. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 7-methylisoquinoline.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Caption: Proposed synthesis of 7-Methylisoquinoline.

Step 2: Dichlorination of 7-Methylisoquinoline

The synthesized 7-methylisoquinoline can then be subjected to a dichlorination reaction to install the chloro groups at the 1 and 3 positions. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅.

Protocol:

-

Reaction Setup: 7-methylisoquinoline (1.0 eq) is dissolved in an excess of phosphorus oxychloride (POCl₃).

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base such as sodium bicarbonate or ammonium hydroxide.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude this compound can be purified by recrystallization or column chromatography.

Caption: Dichlorination of 7-Methylisoquinoline.

Predicted Analytical and Spectroscopic Data

In the absence of published experimental spectra, the following data are predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

¹H and ¹³C NMR Spectroscopy

The predicted NMR chemical shifts are based on the known spectra of 7-methylisoquinoline[5] and the expected electronic effects of the chloro-substituents. The two chlorine atoms are strongly electron-withdrawing, which will deshield the adjacent carbon and hydrogen atoms.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.8-8.0 | d | H-5 |

| ~ 7.6-7.8 | s | H-8 |

| ~ 7.4-7.6 | d | H-6 |

| ~ 7.3-7.4 | s | H-4 |

| ~ 2.5 | s | -CH₃ |

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150-155 | C-1, C-3 |

| ~ 140-145 | C-7, C-8a |

| ~ 130-135 | C-5 |

| ~ 125-130 | C-4a, C-6 |

| ~ 120-125 | C-8 |

| ~ 115-120 | C-4 |

| ~ 21-23 | -CH₃ |

Mass Spectrometry

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key diagnostic feature, with a characteristic M, M+2, and M+4 pattern in an approximate ratio of 9:6:1.

Predicted Fragmentation Pattern:

-

M⁺: 211/213/215 (corresponding to C₁₀H₇³⁵Cl₂N, C₁₀H₇³⁵Cl³⁷ClN, and C₁₀H₇³⁷Cl₂N)

-

[M-Cl]⁺: Loss of a chlorine atom.

-

[M-HCl]⁺: Loss of hydrogen chloride.

-

[M-CH₃]⁺: Loss of the methyl group.

-

Further fragmentation of the isoquinoline ring system.

The fragmentation of isoquinoline alkaloids is complex, but characteristic losses of substituents are common.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching modes.

Predicted IR Absorptions (cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3150 | Aromatic C-H stretch |

| 1600-1650 | Aromatic C=C stretch |

| 1500-1580 | Aromatic C=C stretch |

| 1000-1200 | C-Cl stretch |

| 800-900 | Aromatic C-H bend (out-of-plane) |

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the two chloro-substituents. Based on studies of the parent 1,3-dichloroisoquinoline, the chlorine at the 1-position is expected to be more reactive towards nucleophilic substitution and cross-coupling reactions than the chlorine at the 3-position. This differential reactivity allows for selective functionalization of the molecule.

Nucleophilic Aromatic Substitution (SNAᵣ)

The electron-deficient nature of the isoquinoline ring, further enhanced by the two chlorine atoms, makes the compound susceptible to nucleophilic aromatic substitution. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chlorine atoms, with a preference for the 1-position under kinetic control.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, providing access to a diverse library of substituted isoquinolines.

Potential Applications in Drug Discovery

The this compound scaffold is a valuable starting material for the synthesis of biologically active molecules. Substituted isoquinolines have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[8] The ability to selectively functionalize the 1- and 3-positions makes this compound an attractive intermediate for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The methyl group at the 7-position can also influence the biological activity and pharmacokinetic properties of the final compounds.[9][10]

Conclusion

This compound represents a strategically important, yet under-characterized, chemical entity. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and reactivity. By leveraging established chemical principles and data from analogous compounds, a clear path for the utilization of this versatile intermediate in research and development has been outlined. As the demand for novel heterocyclic compounds in medicinal and materials science continues to grow, a thorough understanding of such building blocks is paramount. It is our hope that this guide will stimulate further experimental investigation into the properties and applications of this compound.

References

- ChemSynthesis. (2024). This compound.

- Gao, W., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 740.

- PubChem. (n.d.). This compound.

- ResearchGate. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.

- SpectraBase. (n.d.). 7-METHYLISOQUINOLINE.

- MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives.

- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.

- MDPI. (2023). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds.

- ResearchGate. (2022). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives.

Sources

- 2. mlunias.com [mlunias.com]

- 3. 1-Methylisoquinoline | C10H9N | CID 15592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives [mdpi.com]

- 9. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data for 1,3-Dichloro-7-methylisoquinoline: A Technical Guide

Introduction

1,3-Dichloro-7-methylisoquinoline is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of such molecules. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, grounded in the analysis of structurally related compounds and fundamental spectroscopic principles. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this class of compounds.

Molecular Structure and Numbering

The structure of this compound with the standard IUPAC numbering is presented below. This numbering system will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on data from analogous compounds, including 1,3-dichloroisoquinoline and 7-methylquinoline, and established substituent effects in aromatic systems.[1][2]

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for protons to ensure adequate signal dispersion.[3]

Caption: General workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the four aromatic protons and the three methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom, as well as the electron-donating effect of the methyl group.